disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
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Overview
Description
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a phosphate group, a hexadecanoyloxy chain, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of hexadecanoic acid with glycerol, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phosphites, and substituted hydroxypropyl derivatives .
Scientific Research Applications
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phospholipid behavior and interactions.
Biology: Plays a role in membrane biology research, particularly in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties .
Mechanism of Action
The mechanism of action of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating signaling pathways and cellular responses. Its molecular targets include membrane receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
- Mannose 6-phosphate disodium salt
- Adenosine-5’-monophosphate disodium salt
- Fructose 6-phosphate disodium salt
Uniqueness
This compound is unique due to its specific combination of a hexadecanoyloxy chain and a hydroxypropyl group, which imparts distinct physicochemical properties. Unlike other similar compounds, it exhibits unique interactions with cell membranes and has specific applications in drug delivery and membrane biology research .
Properties
Molecular Formula |
C19H37Na2O7P |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C19H39O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;;/h18,20H,2-17H2,1H3,(H2,22,23,24);;/q;2*+1/p-2/t18-;;/m1../s1 |
InChI Key |
HKLKSZPQSFPBDE-JPKZNVRTSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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